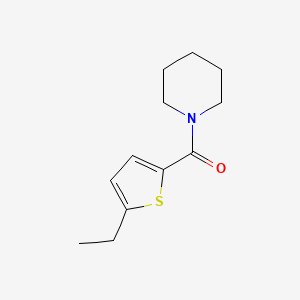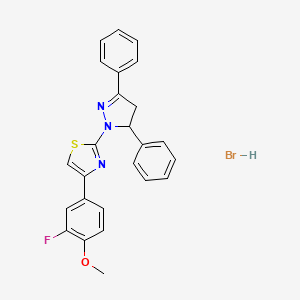
(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is a compound that features a thienyl group and a piperidino group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The piperidino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used to study the interactions of thienyl and piperidino groups with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl group may interact with aromatic residues in the target protein, while the piperidino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (5-METHYL-2-THIENYL)(PIPERIDINO)METHANONE
- (5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE
- (5-ETHYL-2-THIENYL)(PYRROLIDINO)METHANONE
Uniqueness
(5-ETHYL-2-THIENYL)(PIPERIDINO)METHANONE is unique due to the presence of both the thienyl and piperidino groups, which confer specific chemical and biological properties. The ethyl substitution on the thienyl ring can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
(5-ethylthiophen-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-10-6-7-11(15-10)12(14)13-8-4-3-5-9-13/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRAJIGRHAPOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-butyl-N-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonamide](/img/structure/B5017654.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)
![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)

![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5017714.png)
![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride](/img/structure/B5017737.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)
![1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5017748.png)
